(R)-3,7-Dimethyloct-6-enyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,7-Dimethyloct-6-enyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester derived from butyric acid and ®-3,7-dimethyloct-6-en-1-ol. This compound is known for its pleasant fruity aroma and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,7-Dimethyloct-6-enyl butyrate typically involves the esterification of butyric acid with ®-3,7-dimethyloct-6-en-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of ®-3,7-Dimethyloct-6-enyl butyrate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized enzymes as biocatalysts is also explored to achieve greener and more sustainable production methods.
Analyse Chemischer Reaktionen
Types of Reactions: ®-3,7-Dimethyloct-6-enyl butyrate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
®-3,7-Dimethyloct-6-enyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of ®-3,7-Dimethyloct-6-enyl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
®-3,7-Dimethyloct-6-en-1-ol: The alcohol precursor used in the synthesis of ®-3,7-Dimethyloct-6-enyl butyrate.
Butyl butyrate: Another ester with a similar fruity aroma but different structural properties.
Isoamyl butyrate: An ester with a similar application in the fragrance industry but with a different carbon chain length.
Uniqueness: ®-3,7-Dimethyloct-6-enyl butyrate is unique due to its specific molecular structure, which imparts a distinct aroma profile. Its stereochemistry also plays a crucial role in its interaction with biological systems and its overall chemical behavior.
Eigenschaften
CAS-Nummer |
93919-89-2 |
---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
[(3R)-3,7-dimethyloct-6-enyl] butanoate |
InChI |
InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3/t13-/m1/s1 |
InChI-Schlüssel |
XQPZQXTWYZAXAK-CYBMUJFWSA-N |
Isomerische SMILES |
CCCC(=O)OCC[C@H](C)CCC=C(C)C |
Kanonische SMILES |
CCCC(=O)OCCC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.